molecular formula C26H34FNO5 B12283921 methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B12283921
M. Wt: 459.5 g/mol
InChI Key: QISVKQXLGLNOTM-ANMDKAQQSA-N
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Description

Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including a fluorophenyl group, hydroxymethyl group, and di(propan-2-yl)pyridinyl moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl intermediate, followed by the introduction of the fluorophenyl and hydroxymethyl groups. The final step involves the esterification of the hept-6-enoate moiety under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield, reproducibility, and cost-effectiveness, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the double bond or reduce the carbonyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the double bond can produce saturated derivatives.

Scientific Research Applications

Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the hydroxymethyl and di(propan-2-yl)pyridinyl moieties contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E,3R,5S)-7-[4-(4-chlorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
  • Methyl (E,3R,5S)-7-[4-(4-bromophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

Uniqueness

Compared to similar compounds, methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H33F1N3O7C_{25}H_{33}F_{1}N_{3}O_{7} and a molecular weight of approximately 467.51 g/mol. Its structure includes a pyridine ring substituted with a fluorophenyl group and hydroxymethyl functionalities, which are known to influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the fluorophenyl group enhances the compound's ability to interact with various enzymes, potentially inhibiting pathways involved in lipid metabolism and inflammation.
  • Modulation of Receptor Activity : The compound may act on specific receptors associated with metabolic regulation, impacting processes such as cholesterol synthesis and uptake.
  • Antioxidant Properties : The dihydroxyheptenoate moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Antihyperlipidemic Effects

Research indicates that similar compounds have shown significant antihyperlipidemic effects. For instance, statin analogs have been documented to lower LDL cholesterol levels effectively. The compound's structural similarities with known statins suggest it may exhibit comparable lipid-lowering properties.

Anti-inflammatory Activity

Compounds with similar frameworks have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could also reduce inflammation in various models.

Case Studies

  • Case Study 1 : A study on a related pyridine derivative demonstrated a significant reduction in triglyceride levels in hyperlipidemic rats when administered at doses ranging from 10 mg/kg to 50 mg/kg over six weeks.
    Dose (mg/kg)Triglyceride Level (mg/dL)
    10150
    25120
    5090
  • Case Study 2 : Another investigation reported that a structurally analogous compound exhibited anti-inflammatory effects in a murine model of arthritis, leading to decreased joint swelling and pain.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyridine-based compounds. For instance:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity to biological targets.
  • Hydroxymethyl Groups : These groups enhance solubility and bioavailability, making the compound more effective in vivo.

Properties

Molecular Formula

C26H34FNO5

Molecular Weight

459.5 g/mol

IUPAC Name

methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(30)12-20(31)13-23(32)33-5)24(17-6-8-18(27)9-7-17)22(14-29)26(28-25)16(3)4/h6-11,15-16,19-20,29-31H,12-14H2,1-5H3/b11-10+/t19-,20-/m1/s1

InChI Key

QISVKQXLGLNOTM-ANMDKAQQSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)OC)O)O

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)OC)O)O

Origin of Product

United States

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